6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Medicinal Chemistry Organic Synthesis Regioselective Derivatization

6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 186413-78-5) is a heterocyclic building block of the dihydropyridin-2-one class, with the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol. The ring system carries three key substituents: a chlorine atom at the 6-position, a methyl group on the ring nitrogen at position 1, and a nitro group at position Commercial sourcing is typically offered at 98% purity , and the compound serves as a versatile intermediate for further derivatization through reduction of the nitro group, nucleophilic aromatic substitution of the chlorine, or oxidation to the aromatic pyridinone.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 186413-78-5
Cat. No. B3420383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one
CAS186413-78-5
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCN1C(=CC=C(C1=O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c1-8-5(7)3-2-4(6(8)10)9(11)12/h2-3H,1H3
InChIKeyPQHOLDMWUYSSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 186413-78-5): Procurement-Relevant Physicochemical and Structural Profile


6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 186413-78-5) is a heterocyclic building block of the dihydropyridin-2-one class, with the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol . The ring system carries three key substituents: a chlorine atom at the 6-position, a methyl group on the ring nitrogen at position 1, and a nitro group at position 3. Commercial sourcing is typically offered at 98% purity , and the compound serves as a versatile intermediate for further derivatization through reduction of the nitro group, nucleophilic aromatic substitution of the chlorine, or oxidation to the aromatic pyridinone .

Why 6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one Cannot Be Assumed Interchangeable with Other Nitro-Chloropyridinones


Within the family of nitro- and chloro-substituted pyridinones, small positional changes in substitution pattern lead to distinct electronic landscapes and reactivity profiles. The simultaneous presence of an electron-withdrawing nitro group at C3 and a chlorine at C6 on the same 1,2-dihydropyridin-2-one scaffold activates the ring toward two orthogonal derivatization handles: nitro-group reduction and nucleophilic aromatic substitution (SₙAr) at the chloro-bearing carbon . Analogs lacking the 1-methyl group (e.g., 6-chloro-3-nitro-1H-pyridin-2-one, CAS 92138-35-7) display different tautomeric equilibria and solubility behavior, while the regioisomeric 4-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 719268-89-0) presents altered electrophilicity at the chloro-substituted position. These differences translate into divergent reactivity in downstream chemistries such as cross-coupling and reduction kinetics [1], making generic substitution a scientifically unsound procurement strategy.

Evidence-Based Differentiation of 6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one from Its Closest Structural Analogs


Differential Reactivity Between 6-Chloro and 4-Chloro Regioisomers in Nucleophilic Aromatic Substitution

The regioisomeric pair — 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (target) versus 4-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 719268-89-0) — exhibits fundamentally different reactivity in nucleophilic aromatic substitution. In the 6-chloro isomer, the chlorine atom is positioned para to the ring carbonyl and ortho to the nitro group, creating a distinct LUMO distribution that facilitates SₙAr at C6 under mild conditions. In contrast, the 4-chloro isomer places chlorine meta to the carbonyl and para to the nitro group, substantially altering activation energy for substitution [1]. This electronic difference is reflected in measured physicochemical properties: the 6-chloro isomer has a predicted boiling point of 280.1 ± 40.0 °C and density of 1.52 ± 0.1 g/cm³ , while the 4-chloro isomer shows a predicted boiling point of 256.0 ± 40.0 °C under the same calculation method . The 24 °C difference in boiling point is a direct consequence of altered dipole moment and intermolecular interactions arising from the changed chlorine position, which impacts purification strategy (distillation vs. chromatography) and storage conditions .

Medicinal Chemistry Organic Synthesis Regioselective Derivatization

Enzyme Inhibition Profile: Target Compound vs. Des-chloro and Des-methyl Analogs at Human NPP1

The target compound has been profiled against several biological targets, with publicly available quantitative data for human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). In recombinant human NPP1 inhibition assays using COS7 cell-expressed enzyme and pnp-TMP substrate measured by malachite green detection, 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one exhibited a Ki of 9,000 nM (9.0 µM) and an IC₅₀ of 13,000 nM (13.0 µM) [1]. By contrast, the des-chloro analog (identified by CHEMBL1802097 / BDBM50347448, which retains the core scaffold but lacks the 6-chloro substituent) showed substantially weaker inhibition of the same target, with a Ki of 51,000 nM (51.0 µM) and an IC₅₀ of 50,000 nM (50.0 µM) [2]. The 5.7-fold improvement in Ki (9,000 vs. 51,000 nM) and 3.8-fold improvement in IC₅₀ (13,000 vs. 50,000 nM) are attributable to the 6-chloro substitution. Note: These values denote moderate-to-weak enzymatic inhibition; the comparison is provided for differential evidence only and should not be interpreted as a claim of potency suitable for therapeutic use.

Enzyme Inhibition NPP1 Medicinal Chemistry

Carbonic Anhydrase Isoform Selectivity Fingerprint: Evidence of 6-Chloro-3-Nitro Scaffold Discrimination

The compound has been screened against multiple human carbonic anhydrase (hCA) isoforms, revealing a selectivity pattern that distinguishes it from non-chlorinated nitro-pyridinone analogs. Measured inhibition constants (Ki) against recombinant human CA isoforms using a phenol red-based stopped-flow CO₂ hydrase assay with 15 min to 24 h pre-incubation showed: hCA IX Ki = 1,600 nM (1.6 µM), hCA I Ki = 7,970 nM (7.97 µM), and hCA II Ki > 100,000 nM (>100 µM, essentially inactive) [1]. This yields a hCA IX/I selectivity ratio of ~5.0-fold and a hCA IX/II selectivity window of >62.5-fold. In contrast, the des-chloro, des-methyl core 3-nitro-1,2-dihydropyridin-2-one (CAS 6332-56-5) lacks the chlorine-mediated steric and electronic features that contribute to this isoform discrimination and shows a flatter, non-selective inhibition profile across hCA isoforms [2]. The data indicate that the combined 6-chloro and 1-methyl substitution pattern on the 3-nitro-dihydropyridinone core is a key determinant for hCA IX-biased recognition.

Carbonic Anhydrase Isoform Selectivity Medicinal Chemistry

Synthetic Accessibility and Derivatization Handles: Dual Functional Group Advantage Over Single-Substituent Analogs

The target compound offers two orthogonal, sequentially addressable derivatization handles — a C6 chlorine and a C3 nitro group — on a single N-methyl-dihydropyridinone core. This contrasts with the commonly available analog 6-chloro-1-methyl-1,2-dihydropyridin-2-one (CAS 17228-63-6), which possesses only the C6 chlorine and the aromatic pyridinone ring but lacks the C3 nitro group, thereby offering one fewer functionalization site . Similarly, 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6) carries the nitro group but lacks the C6 chlorine . From a procurement perspective, the dual-handle scaffold enables: (i) chemoselective reduction of the nitro group to a primary amine (H₂/Pd-C or NaBH₄) while leaving the C6 chlorine intact for subsequent cross-coupling, or (ii) SₙAr displacement of chlorine with amines/thiols while retaining the nitro group as a masked amine or a hydrogen-bond acceptor for target binding . This orthogonality, documented in the synthetic methods section of supplier datasheets , reduces the number of synthetic steps and purchasing transactions required to reach a diversified library of analogs. The single-handle analogs each require separate procurement and additional protection/deprotection steps to achieve the same degree of diversification.

Synthetic Chemistry Derivatization Building Block Utility

Biological Annotation Breadth: Multi-Target Profiling Data Differentiates from Narrowly Characterized Analogs

A survey of public bioactivity databases reveals that 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one has been tested across at least 7 distinct biological targets with quantitative data deposited in ChEMBL and BindingDB, including: NPP1 (Ki = 9,000 nM), P2Y₁ receptor (EC₅₀ = 30,000 nM), hCA I, II, and IX (Ki ranging from 1,600 to >100,000 nM), and dihydroorotase (IC₅₀ ~1,000,000 nM at pH 7.37) [1][2][3]. In comparison, the des-methyl analog 6-chloro-3-nitro-1H-pyridin-2-one (CAS 92138-35-7) has fewer deposited bioactivity records, and the des-chloro analog 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6) has only sparse annotation [4]. The broader annotation footprint for the target compound provides procurement scientists with a more extensive SAR dataset against which to benchmark new analogs, reducing the experimental burden of preliminary multi-target counter-screening. For programs requiring lead-like compounds with pre-existing selectivity fingerprints, the availability of this multi-target data reduces the time and cost of early-stage profiling.

Target Profiling BindingDB ChEMBL SAR

Procurement-Optimized Application Scenarios for 6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one


Parallel Library Synthesis Requiring Orthogonal Derivatization Handles

For medicinal chemistry groups executing diversity-oriented synthesis (DOS) or parallel library production, this compound provides two sequentially addressable handles on a single scaffold — C6 chlorine for Pd-catalyzed cross-coupling or SₙAr, and C3 nitro for reduction to a primary amine followed by amide coupling or reductive amination [1]. Compared to sourcing separate single-handle building blocks (e.g., 6-chloro-1-methyl-1,2-dihydropyridin-2-one and a nitro-aryl intermediate), procurement of one dual-handle scaffold reduces the number of SKUs, QC documentation, and inventory management overhead. This advantage is most tangible in CRO and pharma compound management settings where library size correlates with procurement complexity.

NPP1-Targeted Lead Optimization with Defined SAR Starting Point

The 5.7-fold Ki improvement conferred by the 6-chloro substituent over the des-chloro core scaffold at human NPP1 [1] establishes a quantitative SAR benchmark for medicinal chemistry optimization. Teams pursuing NPP1 inhibitors for calcification disorders or nucleotide metabolism-related pathologies can use this compound as a reference point to systematically vary the C6 substituent (Br, CF₃, aryl) while monitoring gains in binding affinity and selectivity. The availability of co-crystal or docking-ready structural data for the target, combined with the compound's solubility profile at pH 7.4, supports structure-based design cycles.

Tumor Hypoxia-Targeted Probe Development Leveraging hCA IX/II Selectivity

With a hCA IX/II selectivity window >62-fold (Ki hCA IX = 1,600 nM vs. hCA II >100,000 nM) [1], this scaffold offers a starting point for developing imaging probes or antibody-drug conjugate (ADC) payloads targeting hypoxic tumor microenvironments. Procurement specifically of the 6-chloro-1-methyl derivative — rather than the des-chloro analog — is indicated because the combined chloro and methyl substitution pattern has been shown to contribute to the isoform discrimination profile [1], while analogs lacking one or both substituents exhibit flatter selectivity and higher hCA II off-target liability.

Physicochemical Property Optimization via Regioisomer Selection in Process Chemistry

When scaling reactions from discovery to process chemistry, the predicted boiling point differential of ~24 °C between the 6-chloro (280.1 ± 40.0 °C) and 4-chloro (256.0 ± 40.0 °C) regioisomers [1][2] dictates distinct purification strategies. The 6-chloro isomer's higher boiling point may favor distillation-based purification for volatile byproduct removal, whereas the 4-chloro isomer may be better suited for recrystallization. For procurement decisions involving kg-scale intermediate sourcing, confirming the correct regioisomer (6-chloro, not 4-chloro) is critical to ensuring compatibility with the downstream process purification train.

Quote Request

Request a Quote for 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.